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Compound of Interest

Compound Name: Mofebutazone sodium

Cat. No.: B609209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mofebutazone sodium using

fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published

spectroscopic data for Mofebutazone sodium, this guide utilizes data from its closely related

parent compound, Mofebutazone, and the structurally similar compound, Phenylbutazone, to

provide a comprehensive analytical overview. This comparative approach allows for a robust

understanding of the expected spectral characteristics of Mofebutazone sodium.

Chemical Structure and Properties
Mofebutazone sodium is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory

drug (NSAID). Its chemical structure is characterized by a pyrazolidine-3,5-dione ring

substituted with a butyl group and a phenyl group.

Chemical Formula: C₁₃H₁₅N₂NaO₂

Molecular Weight: 254.26 g/mol [1]

CAS Number: 41468-34-2

Below is a diagram illustrating the chemical structure of Mofebutazone.
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Caption: Chemical structure of Mofebutazone.

Spectroscopic Data
The following sections present the expected spectroscopic data for Mofebutazone sodium,

primarily based on data from Mofebutazone and Phenylbutazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹³C NMR Data:

A study on the solid-state ¹³C NMR of Mofebutazone provides valuable insight into its carbon

skeleton.[2] The chemical shifts are influenced by the electronic environment of each carbon

atom.

Carbon Atom
Expected Chemical Shift

(ppm)
Notes

Carbonyl (C=O) ~170-180

Two distinct signals expected

for the two carbonyl groups in

the pyrazolidine-3,5-dione ring.

Aromatic (C₆H₅) ~120-140

Multiple signals corresponding

to the different carbons of the

phenyl ring.

Aliphatic (CH) ~50-60
The methine carbon of the

pyrazolidine ring.

Aliphatic (CH₂) ~20-40
Signals for the methylene

groups of the butyl chain.

Aliphatic (CH₃) ~10-15
The terminal methyl group of

the butyl chain.

¹H NMR Data:

While specific ¹H NMR data for Mofebutazone sodium is not readily available, data for the

structurally similar Phenylbutazone can be used for approximation. The key difference is the

absence of a second phenyl group in Mofebutazone.
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Proton(s)

Expected

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J)

(Hz)

Notes

Aromatic (C₆H₅) 7.0 - 7.5 Multiplet
Protons of the

phenyl ring.

Aliphatic (CH) ~3.5 Triplet

Methine proton

on the

pyrazolidine ring.

Aliphatic (CH₂) 1.8 - 2.2 Multiplet

Methylene

protons of the

butyl chain

adjacent to the

ring.

Aliphatic (CH₂) 1.2 - 1.6 Multiplet

Methylene

protons of the

butyl chain.

Aliphatic (CH₃) 0.8 - 1.0 Triplet

Terminal methyl

protons of the

butyl chain.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum is characterized by absorption bands corresponding to the vibrational frequencies of

specific bonds.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C=O Stretch (Amide) 1680 - 1750
Strong, two distinct bands

expected

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-N Stretch 1200 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For Mofebutazone sodium, the free acid

(Mofebutazone) would likely be observed in the mass spectrum.

m/z Interpretation

232 [M]+ (Molecular ion of Mofebutazone)

204 [M - CO]+

175 [M - C₄H₉]+

119 [C₆H₅N₂]+

77 [C₆H₅]+

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Mofebutazone
sodium.

NMR Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of Mofebutazone sodium to confirm its chemical

structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 10-20 mg of Mofebutazone sodium.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated

Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment.

Number of Scans: 1024 or more (depending on sample concentration)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Temperature: 298 K

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.

Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of Mofebutazone sodium to identify its functional

groups.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of Mofebutazone sodium powder directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mode: Absorbance or Transmittance
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Data Processing:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Mofebutazone.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of Mofebutazone sodium in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic

acid (B).

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 1-5 µL.

Ionization Mode: ESI positive and/or negative.
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Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of

Mofebutazone.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose a fragmentation pathway consistent with the observed fragments.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of

Mofebutazone sodium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609209#spectroscopic-analysis-of-mofebutazone-
sodium-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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